molecular formula C25H27N5O4S B2898110 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 852167-42-1

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2898110
CAS No.: 852167-42-1
M. Wt: 493.58
InChI Key: LZBDAEGPCOKIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C25H27N5O4S and its molecular weight is 493.58. The purity is usually 95%.
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Scientific Research Applications

Indole Derivatives in Antitumor Activity

Indole derivatives, such as those studied in the synthesis of novel series of 3-benzyl-substituted-4(3H)-quinazolinones, have shown promising antitumor activities. The modifications on the indole moiety and its incorporation into complex structures have been a focus for developing new anticancer agents. The specific derivatives evaluated in the study demonstrated significant broad-spectrum antitumor activity, highlighting the potential of indole-based compounds in cancer research (Ibrahim A. Al-Suwaidan et al., 2016).

Triazole Compounds in Cholinesterase Inhibition

Triazole derivatives, particularly those incorporating thioacetamide groups, have been explored for their cholinesterase inhibitory activity. Such studies are relevant for the development of treatments for neurodegenerative diseases like Alzheimer's. The research into N-aryl derivatives of triazole-thioacetamide compounds has shown moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE), enzymes involved in neural function (N. Riaz et al., 2020).

Applications in Anti-inflammatory and Analgesic Agents

Research into the synthesis of benzodifuran and thiazolopyrimidine derivatives from compounds like visnaginone and khellinone has led to the discovery of novel molecules with significant anti-inflammatory and analgesic properties. These findings are crucial for the development of new medications aimed at treating inflammation and pain with enhanced efficacy and selectivity (A. Abu‐Hashem et al., 2020).

Heterocyclic Syntheses from Thioureido-Acetamides

The versatility of thioureido-acetamides in synthesizing various heterocyclic compounds through one-pot cascade reactions demonstrates the potential of these compounds in creating a wide range of heterocyclic structures with potential pharmaceutical applications. This research highlights the atom economy and efficiency of using thioureido-acetamides as precursors in heterocyclic synthesis (J. Schmeyers & G. Kaupp, 2002).

Properties

IUPAC Name

2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-32-16-9-10-22(33-2)21(12-16)30-24(19-14-26-20-8-4-3-7-18(19)20)28-29-25(30)35-15-23(31)27-13-17-6-5-11-34-17/h3-4,7-10,12,14,17,26H,5-6,11,13,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBDAEGPCOKIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NCC3CCCO3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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